5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with α-halo ketones under reflux conditions.
Introduction of Ethoxy and Ethoxyethyl Groups: The ethoxy and ethoxyethyl groups can be introduced through nucleophilic substitution reactions using ethyl bromide and 2-ethoxyethyl bromide, respectively.
Coupling with Thiophene-2-carboxamide: The final step involves the coupling of the substituted benzo[d]thiazole with thiophene-2-carboxamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with activity against various bacterial and fungal strains.
Material Science: Benzo[d]thiazole derivatives are known for their electronic properties and have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agrochemicals: The compound has been evaluated for its potential use as a fungicide and insecticide.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or disrupting their membrane integrity.
Anticancer Activity: The compound may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure and have been studied for their biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid are structurally related and have been explored for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
5-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S2/c1-3-23-10-9-21-13-6-5-12(24-4-2)11-15(13)26-18(21)20-17(22)14-7-8-16(19)25-14/h5-8,11H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMXVOMESSMOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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